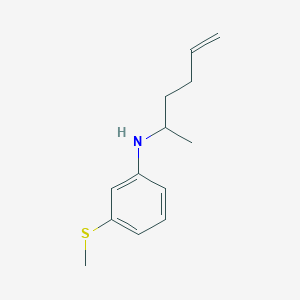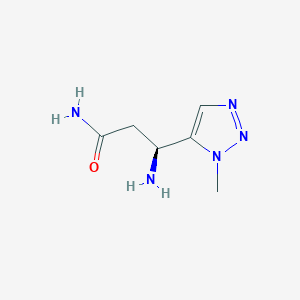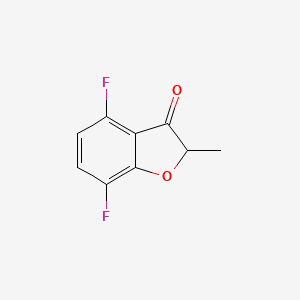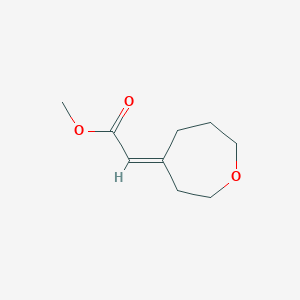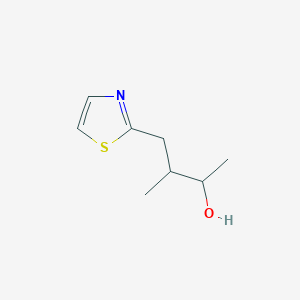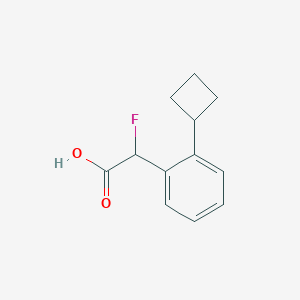
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid: is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a [2+2] cycloaddition reaction involving alkenes and allenoates under photochemical conditions.
Attachment to the Phenyl Ring: The cyclobutyl group is then attached to a phenyl ring via a Suzuki-Miyaura coupling reaction using potassium cyclobutyltrifluoroborate and aryl chlorides.
Introduction of the Fluoroacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Fluoroacetyl chloride, various nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring structure.
Cyclopentane: A cycloalkane with a five-membered ring structure.
Cyclohexane: A cycloalkane with a six-membered ring structure.
Uniqueness
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid is unique due to the presence of both a cyclobutyl group and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to other cycloalkanes .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(2-cyclobutylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C12H13FO2/c13-11(12(14)15)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
InChI Key |
HBLLSPJZPGVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
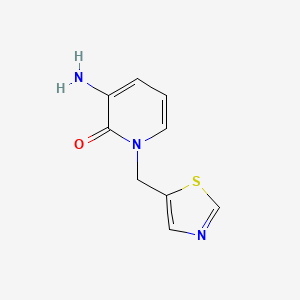
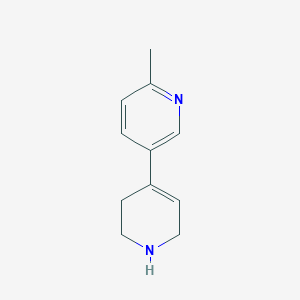
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)

